molecular formula C16H14N4O3 B14113121 3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

Cat. No.: B14113121
M. Wt: 310.31 g/mol
InChI Key: QDLPQLZVMMRPSS-MFOYZWKCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization with o-phenylenediamine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-[(E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the quinoxaline core can interact with DNA or proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is unique due to its combination of a quinoxaline core and a hydrazone linkage, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H14N4O3/c1-23-14-8-10(6-7-13(14)21)9-17-20-15-16(22)19-12-5-3-2-4-11(12)18-15/h2-9,21H,1H3,(H,18,20)(H,19,22)/b17-9-

InChI Key

QDLPQLZVMMRPSS-MFOYZWKCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)O

Origin of Product

United States

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